(2E)-2-[2-(4-chlorophenyl)hydrazin-1-ylidene]-3-(furan-2-yl)-3-oxopropanal
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Overview
Description
(2E)-2-[2-(4-chlorophenyl)hydrazin-1-ylidene]-3-(furan-2-yl)-3-oxopropanal is a complex organic compound characterized by the presence of a chlorophenyl group, a furan ring, and a hydrazinylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[2-(4-chlorophenyl)hydrazin-1-ylidene]-3-(furan-2-yl)-3-oxopropanal typically involves the condensation of 4-chlorophenylhydrazine with a furan-2-carbaldehyde derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure higher yields and purity of the final product, making it suitable for large-scale applications.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-[2-(4-chlorophenyl)hydrazin-1-ylidene]-3-(furan-2-yl)-3-oxopropanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazinylidene moiety to hydrazine derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction can produce hydrazine-substituted compounds.
Scientific Research Applications
(2E)-2-[2-(4-chlorophenyl)hydrazin-1-ylidene]-3-(furan-2-yl)-3-oxopropanal has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of (2E)-2-[2-(4-chlorophenyl)hydrazin-1-ylidene]-3-(furan-2-yl)-3-oxopropanal involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. For instance, it may interfere with cellular signaling pathways, resulting in altered cellular functions.
Properties
Molecular Formula |
C13H9ClN2O3 |
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Molecular Weight |
276.67 g/mol |
IUPAC Name |
(E)-2-[(4-chlorophenyl)diazenyl]-1-(furan-2-yl)-3-hydroxyprop-2-en-1-one |
InChI |
InChI=1S/C13H9ClN2O3/c14-9-3-5-10(6-4-9)15-16-11(8-17)13(18)12-2-1-7-19-12/h1-8,17H/b11-8+,16-15? |
InChI Key |
SDDSYNUMPRGDJX-UMIIGGRASA-N |
Isomeric SMILES |
C1=COC(=C1)C(=O)/C(=C\O)/N=NC2=CC=C(C=C2)Cl |
Canonical SMILES |
C1=COC(=C1)C(=O)C(=CO)N=NC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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